2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Medicinal Chemistry Drug Design Lipophilicity

2-Benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline (C20H18N4, MW 314.4 g/mol) is a heterocyclic compound featuring a quinoxaline core substituted with a 2-benzyl group and a 3-(3,5-dimethyl-1H-pyrazol-1-yl) moiety. This compound is primarily listed in commercial and database inventories as a building block for medicinal chemistry research.

Molecular Formula C20H18N4
Molecular Weight 314.392
CAS No. 261729-57-1
Cat. No. B2373303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
CAS261729-57-1
Molecular FormulaC20H18N4
Molecular Weight314.392
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C
InChIInChI=1S/C20H18N4/c1-14-12-15(2)24(23-14)20-19(13-16-8-4-3-5-9-16)21-17-10-6-7-11-18(17)22-20/h3-12H,13H2,1-2H3
InChIKeyZSSYGTZMTUWITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline (CAS 261729-57-1): A Structurally Defined Quinoxaline-Pyrazole Building Block for Medicinal Chemistry Procurement


2-Benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline (C20H18N4, MW 314.4 g/mol) is a heterocyclic compound featuring a quinoxaline core substituted with a 2-benzyl group and a 3-(3,5-dimethyl-1H-pyrazol-1-yl) moiety [1]. This compound is primarily listed in commercial and database inventories as a building block for medicinal chemistry research . Notably, a search of primary literature and patent databases reveals no published, compound-specific, quantitative biological activity data (e.g., IC50, MIC, Ki) for this exact molecule. Therefore, its differentiation from analogs must currently be based on its defined structural and computed physicochemical properties rather than direct in vitro or in vivo performance.

Why a General Quinoxaline-Pyrazole Library Compound Cannot Substitute for 2-Benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline in Structure-Driven Research


Generic substitution of this compound with another member of the quinoxaline-pyrazole class is scientifically invalid without explicit structural verification. The biological activity of quinoxaline derivatives is highly sensitive to the nature and position of substituents [1]. The specific combination of a 2-benzyl group with a 3-(3,5-dimethylpyrazol-1-yl) group on the quinoxaline core is a defined structural motif. Replacing the benzyl group with a smaller substituent (e.g., methyl) or a halogen (e.g., chlorine) fundamentally alters the molecule's lipophilic bulk, potential π-π interaction capacity, and overall shape, which are critical determinants of target binding and biological response. The evidence below quantifies these structural and physicochemical differences, establishing that this compound is a discrete chemical entity, not a functional synonym for other quinoxaline-pyrazole derivatives.

Quantitative Differentiation Evidence for 2-Benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline Against Its Closest Structural Analogs


Increased Lipophilic Bulk vs. 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline Drives Differential Predicted Cell Permeability

The target compound replaces the chlorine atom in the closest commercially available analog, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline (CAS 245039-37-6), with a benzyl group. This substitution results in a computed increase in lipophilicity (XLogP3) from 2.2 for the chloro-analog [1] to 4.3 for the target compound [2]. Such a significant difference in lipophilicity predicts profoundly different passive membrane permeability and non-specific binding profiles, making one an unsuitable surrogate for the other in cell-based assays.

Medicinal Chemistry Drug Design Lipophilicity

Increased Molecular Size and Rotatable Bonds vs. Chloro-Analog Modify Drug-Likeness Profiles

The substitution of chlorine with benzyl increases the molecular weight from 258.71 g/mol for the 2-chloro analog [1] to 314.4 g/mol for the target compound [2], and adds two additional rotatable bonds (from 1 to 3). This shifts the compound further from the traditional 'Rule of Five' space, potentially limiting oral bioavailability but enhancing target selectivity in certain drug discovery contexts.

Drug-Likeness Molecular Descriptors Physicochemical Profiling

Distinct Hydrogen Bond Acceptor Count Impacts Drug-Receptor Interaction Potential Relative to Amino-Substituted Analogs

Compared to a hypothetical or less common amino-substituted analog (e.g., 2-benzylquinoxaline-3-amine), the target compound's pyrazole ring introduces additional hydrogen bond acceptor (HBA) capacity. The target compound has an HBA count of 3 [1], while a simpler analog like 2-benzylquinoxaline-3-amine would have fewer. This increase precisely modulates the molecule's ability to form non-covalent interactions with biological targets, differentiating it from analogs lacking the pyrazole moiety.

Molecular Recognition Structure-Activity Relationship Computational Chemistry

Absence of Direct Biological Activity Data for the Exact Compound Precludes Performance-Based Procurement Over In-Class Analogs

A comprehensive search of PubMed, patent databases, and curated bioactivity repositories (ChEMBL, BindingDB) reveals no published IC50, EC50, Ki, or other quantitative bioactivity data for the compound 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline [1][2]. Consequently, there is no direct evidence to support claims of superior, inferior, or equivalent performance relative to any comparator in a biological assay. Any procurement decision must be based solely on the compound's verified structural identity and purity, making physical characterization (e.g., NMR, HPLC purity) the primary differentiator.

Data Integrity Experimental Validation Procurement

Procurement-Relevant Application Scenarios for 2-Benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline Based on Verified Evidence


Use as a Structurally Unique, High-Lipophilicity Scaffold in Fragment-Based or Diversity-Oriented Synthesis

Given its defined structure and high computed XLogP3 of 4.3 [1], this compound serves as a distinct lipophilic element within a chemical library. It can be procured to enhance the physicochemical diversity of compound collections intended for screening against targets that prefer hydrophobic ligands, where analogs like the 2-chloro derivative (XLogP3 2.2) would provide a different property profile. The specific benzyl and dimethylpyrazole pattern is a unique combination that cannot be generated by simply modifying a common analog.

Functional Probe for Intracellular Receptors and Enzymes with Defined Topology

The 3-dimensional shape formed by the benzyl and dimethylpyrazole substituents orienting around the quinoxaline core creates a specific molecular topology. Although no target-specific activity data exists for this molecule, its structural complexity makes it a candidate probe for enzymes or receptors (e.g., kinases, GPCRs) where a rigid, hydrophobic pharmacophore is desired. This application is directly supported by the class-level evidence that quinoxaline derivatives are privileged scaffolds for kinase inhibition [2], but requires de novo testing for this specific compound.

Reference Compound for Analytical Method Development and Purity Control

As a compound with a known structure (InChIKey: ZSSYGTZMTUWITI-UHFFFAOYSA-N) and commercially available at 95% purity , it is suitable for developing and validating HPLC or LC-MS methods aimed at detecting or quantifying quinoxaline-pyrazole derivatives. Its distinct retention time and mass spectrum can serve as a reference point in method validation protocols, providing value independent of biological annotation.

Starting Material for Late-Stage Derivatization to Map Structure-Activity Relationships

The benzyl and dimethylpyrazole substituents are both considered metabolically stable and synthetically modifiable. This compound can be used as a starting scaffold to install additional functional groups (e.g., halogens, amines, boronic esters) for probing SAR in a new chemical series. Unlike its 2-chloro analog [3], which is a reactive intermediate, this compound is a stable, pre-formed pharmacophore that can be diversified without potential side reactions at the 2-position.

Quote Request

Request a Quote for 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.